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An In-depth Technical Guide to the Discovery and Development of Futibatinib (TAS-121/TAS-

120)

Introduction
Futibatinib, also known as TAS-120, is a potent and selective small-molecule inhibitor of the

fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Deregulation of

FGFR signaling is implicated in the pathogenesis of various cancers, making it a key

therapeutic target. This guide provides a comprehensive overview of the discovery, preclinical

development, and clinical evaluation of futibatinib, with a focus on its mechanism of action,

efficacy, and safety profile. While the designation TAS-121 has also been associated with a

third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, this

document will focus on the FGFR inhibitor futibatinib.

Discovery and Preclinical Development
Futibatinib was identified as a structurally novel, irreversible inhibitor of FGFR1–4. Its unique

covalent binding mechanism confers distinct advantages over reversible ATP-competitive

inhibitors, including potent activity against acquired resistance mutations.

Mechanism of Action
Futibatinib covalently binds to a conserved cysteine residue within the P-loop of the FGFR

kinase domain. This irreversible binding locks the kinase in an inactive conformation, thereby

inhibiting FGFR phosphorylation and downstream signaling pathways, including the RAS-
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MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and

differentiation.[1][2]

In Vitro Potency and Selectivity
Futibatinib demonstrates potent and selective inhibition of FGFR1–4 with IC50 values in the

low nanomolar range.[2] The inhibitory activity of futibatinib against various FGFRs and other

kinases is summarized in the table below.

Kinase IC50 (nmol/L)

FGFR1 1.4

FGFR2 1.8

FGFR3 2.2

FGFR4 3.7

VEGFR2 >1000

PDGFRβ >1000

c-Kit >1000

Abl >1000

Data compiled from preclinical studies.[2]

Futibatinib also shows potent activity against cell lines harboring various FGFR genomic

aberrations, including fusions, amplifications, and mutations.[2]

Preclinical Efficacy in Xenograft Models
Oral administration of futibatinib led to significant, dose-dependent tumor growth inhibition in

various human tumor xenograft models driven by FGFR aberrations.[2] Sustained inhibition of

FGFR phosphorylation in tumor tissues correlated with the antitumor activity.[2]

Experimental Protocols
Kinase Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of futibatinib against a

panel of kinases.

Methodology:

Recombinant human kinase domains were incubated with varying concentrations of

futibatinib in the presence of ATP and a suitable substrate.

Kinase activity was measured by quantifying the amount of phosphorylated substrate using

methods such as ELISA or radiometric assays.

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cell Proliferation Assay
Objective: To assess the antiproliferative activity of futibatinib in cancer cell lines.

Methodology:

Cancer cell lines with and without FGFR genomic aberrations were seeded in 96-well plates.

Cells were treated with a range of futibatinib concentrations for a specified duration (e.g., 72

hours).

Cell viability was determined using a colorimetric assay, such as the MTT or CellTiter-Glo®

assay.

IC50 values were determined from the resulting dose-response curves.

Tumor Xenograft Studies
Objective: To evaluate the in vivo antitumor efficacy of futibatinib.

Methodology:

Human cancer cells harboring FGFR aberrations were subcutaneously implanted into

immunodeficient mice.
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Once tumors reached a palpable size, mice were randomized into vehicle control and

treatment groups.

Futibatinib was administered orally at various dose levels and schedules.

Tumor volumes were measured regularly to assess tumor growth inhibition.

At the end of the study, tumors were excised for pharmacodynamic analysis (e.g.,

measurement of p-FGFR levels).[3][4]

Clinical Development
The clinical development of futibatinib has primarily focused on patients with advanced solid

tumors harboring FGFR alterations, particularly intrahepatic cholangiocarcinoma (iCCA).

Phase 1 Studies
Initial phase 1 studies established the safety, tolerability, and recommended phase 2 dose of

futibatinib. These studies demonstrated preliminary antitumor activity in patients with various

FGFR-aberrant tumors.[1]

Phase 2 FOENIX-CCA2 Study
The pivotal phase 2 FOENIX-CCA2 trial was an open-label, single-arm study that evaluated the

efficacy and safety of futibatinib in patients with previously treated, unresectable, locally

advanced or metastatic iCCA harboring FGFR2 fusions or rearrangements.[1][5][6]

Key Eligibility Criteria:

Histologically confirmed unresectable, locally advanced or metastatic iCCA.

Documented FGFR2 gene fusion or other rearrangement.

Disease progression after at least one prior line of systemic therapy.

Treatment: Patients received futibatinib 20 mg orally once daily in 21-day cycles until disease

progression or unacceptable toxicity.[1]

Efficacy Results:
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Endpoint Result 95% CI

Objective Response Rate

(ORR)
42% 32.1 - 51.9

Complete Response (CR) 1 patient -

Partial Response (PR) 42 patients -

Disease Control Rate (DCR) 82.5% 73.8 - 89.3

Median Duration of Response

(DoR)
9.7 months 7.6 - 17.0

Median Progression-Free

Survival (PFS)
9.0 months 6.9 - 13.1

Median Overall Survival (OS) 21.7 months 14.5 - Not Reached

Data from the FOENIX-CCA2 study.[1][5][6][7]

Safety Profile: The most common treatment-related adverse events were hyperphosphatemia,

alopecia, dry mouth, diarrhea, and fatigue.[8] These side effects were generally manageable

and rarely led to treatment discontinuation.[6]

Visualizations
Signaling Pathway Diagram
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In Vitro Studies

In Vivo Studies
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(IC50 Determination)
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FOENIX-CCA2 Phase 2 Trial

Patients with previously treated,
unresectable, locally advanced or

metastatic iCCA with
FGFR2 fusions/rearrangements

Futibatinib 20 mg PO QD
(21-day cycles)

Primary Endpoint:
Objective Response Rate (ORR)

Secondary Endpoints:
DoR, DCR, PFS, OS, Safety
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Futibatinib in Intrahepatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements:
Primary Results of FOENIX-CCA2 Presented at AACR 2021 | CCA News Online
[ccanewsonline.com]

2. aacrjournals.org [aacrjournals.org]

3. mdpi.com [mdpi.com]

4. researchgate.net [researchgate.net]

5. cancernetwork.com [cancernetwork.com]

6. fondazionebonadonna.org [fondazionebonadonna.org]

7. ajmc.com [ajmc.com]

8. Clinical Trial of Futibatinib, an FGFR Inhibitor, in Patients with Intrahepatic
Cholangiocarcinoma Harboring FGFR2 Gene Fusions or Other Rearrangements - Conquer:
the journey informed [conquer-magazine.com]

To cite this document: BenchChem. [Discovery and development of Tas-121]. BenchChem,
[2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15610205?utm_src=pdf-body-img
https://www.benchchem.com/product/b15610205?utm_src=pdf-custom-synthesis
https://ccanewsonline.com/issues/2021/june-july-2021-vol-2-no-2/futibatinib-in-intrahepatic-cholangiocarcinoma-with-fgfr2-fusions-or-rearrangements-primary-results-of-foenix-cca2-presented-at-aacr-2021
https://ccanewsonline.com/issues/2021/june-july-2021-vol-2-no-2/futibatinib-in-intrahepatic-cholangiocarcinoma-with-fgfr2-fusions-or-rearrangements-primary-results-of-foenix-cca2-presented-at-aacr-2021
https://ccanewsonline.com/issues/2021/june-july-2021-vol-2-no-2/futibatinib-in-intrahepatic-cholangiocarcinoma-with-fgfr2-fusions-or-rearrangements-primary-results-of-foenix-cca2-presented-at-aacr-2021
https://aacrjournals.org/cancerres/article/80/22/4986/645861/Futibatinib-Is-a-Novel-Irreversible-FGFR-1-4
https://www.mdpi.com/2072-6694/15/16/4034
https://www.researchgate.net/publication/373036375_Preclinical_Evaluation_of_the_FGFR-Family_Inhibitor_Futibatinib_for_Pediatric_Rhabdomyosarcoma
https://www.cancernetwork.com/view/futibatinib-yields-clinical-benefit-in-fgfr2-intrahepatic-cholangiocarcinoma
https://fondazionebonadonna.org/en/clinical-benefits-with-futibatinib-in-intra-hepatic-cholangiocarcinoma/
https://www.ajmc.com/view/futibatinib-wins-accelerated-fda-approval-in-cholangiocarcinoma
https://conquer-magazine.com/issues/special-issues/august-2020-asco-highlights/clinical-trial-of-futibatinib-an-fgfr-inhibitor-in-patients-with-intrahepatic-cholangiocarcinoma-harboring-fgfr2-gene-fusions-or-other-rearrangements
https://conquer-magazine.com/issues/special-issues/august-2020-asco-highlights/clinical-trial-of-futibatinib-an-fgfr-inhibitor-in-patients-with-intrahepatic-cholangiocarcinoma-harboring-fgfr2-gene-fusions-or-other-rearrangements
https://conquer-magazine.com/issues/special-issues/august-2020-asco-highlights/clinical-trial-of-futibatinib-an-fgfr-inhibitor-in-patients-with-intrahepatic-cholangiocarcinoma-harboring-fgfr2-gene-fusions-or-other-rearrangements
https://www.benchchem.com/product/b15610205#discovery-and-development-of-tas-121
https://www.benchchem.com/product/b15610205#discovery-and-development-of-tas-121
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15610205#discovery-and-development-of-tas-121]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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